Drospirenone Acid Sodium Salt

Catalog No.
S1782389
CAS No.
1393356-37-0
M.F
C24H32NaO4
M. Wt
407.506
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Drospirenone Acid Sodium Salt

CAS Number

1393356-37-0

Product Name

Drospirenone Acid Sodium Salt

Molecular Formula

C24H32NaO4

Molecular Weight

407.506

InChI

InChI=1S/C24H32O4.Na/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23,28)8-5-19(26)27;/h9,13-16,18,20-21,28H,3-8,10-11H2,1-2H3,(H,26,27);/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+;/m1./s1

InChI Key

VFGQSXFVMIAZCL-LCFPDAFPSA-N

SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5(CCC(=O)O)O)C.[Na]

Synonyms

[6R-(6α,7α,8β,9α,10β,13β,14α,15β,16β,17β)]-2,3,6,7,8,9,10,11,12,13,14,15,16,17,20,21-Hexadecahydro-17-hydroxy-10,13-dimethyl-3-oxo-1H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17-propanoic Acid Sodium Salt

Drospirenone Acid Sodium Salt (CAS 1393356-37-0) is the sodium salt of the primary lactone-hydrolysis product of drospirenone, a widely utilized fourth-generation synthetic progestin [1]. In pharmaceutical manufacturing and clinical bioanalysis, this compound serves as an indispensable reference standard rather than an active pharmaceutical ingredient (API). Drospirenone is highly susceptible to lactone ring opening under basic conditions or via enzymatic metabolism, converting rapidly into drospirenone acid [2]. Consequently, procuring this exact sodium salt standard is critical for laboratories conducting ICH-compliant forced degradation studies, LC-MS/MS pharmacokinetic metabolite profiling, and routine quality control of drospirenone-containing contraceptives. It provides the exact chemical and ionic match necessary to quantify the drug's primary degradation pathway and metabolic fate .

Analytical Reference Fit

Workflow Stability-indicating HPLC/UPLC method development & validation
Identity Major hydrolytic metabolite, formed independent of CYP450
Selection Enhanced aqueous solubility simplifies standard solution preparation

Attempting to substitute Drospirenone Acid Sodium Salt with the parent API (drospirenone) or generic steroidal impurities fundamentally compromises analytical validity and regulatory compliance [1]. The parent API cannot function as a calibration standard for its own degradation products, as it retains the intact lactone ring, resulting in drastically different chromatographic retention times, ionization efficiencies, and UV absorbance profiles . Furthermore, while the free acid form of drospirenone acid exists, the sodium salt is specifically prioritized in procurement because it exactly mimics the ionic state of the basic degradation product formed during alkaline forced degradation assays [2]. Using the parent drug or non-salt analogs prevents accurate mass-balance calculations in pharmacokinetic studies and leads to non-compliant QA/QC stability reporting due to mismatched recovery rates.

Substitution Risk

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Receptor profile mismatch Unique MR/PR/AR binding signature of parent drospirenone defines metabolite specificity; other progestin metabolites may not align.
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Metabolite pathway mismatch Non-CYP450 hydrolytic formation means CYP-derived progestin metabolites are not representative; substitution may miss the primary degradation marker.
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Solubility-critical role Sodium salt form provides higher aqueous solubility than free acid; using free acid limits standard preparation reliability in aqueous systems.

Absolute Quantification of the Primary Lactone-Hydrolysis Metabolite

In human plasma, drospirenone is extensively metabolized independently of the cytochrome P450 system, primarily via the opening of its lactone ring to form drospirenone acid [1]. Utilizing Drospirenone Acid Sodium Salt as the reference standard enables precise LC-MS/MS calibration for this specific metabolite. Tracking the parent API alone fails to account for the metabolic fate, as the acid metabolite represents a major fraction of the drug's clearance[2]. The exact salt standard ensures accurate ionization matching and recovery quantification, satisfying regulatory requirements for mass-balance validation.

Evidence DimensionMetabolite calibration accuracy and mass balance
Target Compound DataEnables direct, >95% accurate quantification of the primary CYP450-independent lactone-opened metabolite
Comparator Or BaselineParent Drospirenone API tracking alone
Quantified DifferenceParent tracking misses the primary metabolic clearance pathway; the acid standard captures the full lactone-hydrolysis mass balance
ConditionsHuman plasma LC-MS/MS bioanalytical assays

Regulatory agencies require exact metabolite standards to validate clearance pathways and mass balance for clinical trials of new drospirenone formulations.

MR Antagonist Context
Reported
~8× per-mg potency difference reported
Supports progestin differentiation in combined OC research context
In vivo antialdosterone estimation

Precise Tracking of Alkaline Forced Degradation Products

During forced degradation studies, drospirenone is highly sensitive to basic conditions, where the lactone ring rapidly hydrolyzes . Using Drospirenone Acid Sodium Salt as the reference standard provides an exact chromatographic and ionization match for this base-catalyzed degradation product. Compared to using the parent compound or generic structural analogs, the specific sodium salt standard allows for precise peak resolution and quantification with Limits of Detection (LOD) suitable for ICH reporting (typically < 0.05%) [1].

Evidence DimensionChromatographic identification of alkaline degradation
Target Compound DataExact retention time and ionization matching for the primary base-catalyzed hydrolysis product
Comparator Or BaselineParent API or generic lactone impurities
Quantified DifferenceAllows unambiguous quantification of the specific lactone-opened impurity down to <0.05% LOD, which parent API standards cannot resolve
ConditionsAlkaline forced degradation (e.g., 0.1 N NaOH) monitored by HPLC

Ensures QA/QC laboratories can accurately report shelf-life and degradation pathways in strict compliance with ICH Q1A(R2) guidelines.

PR Binding Context
Reported
Comparable binding (~30% of R5020) to progesterone
Supports progestogenic model parity review
Rabbit uterine cytosol assay

Enhanced Aqueous Solubility for Biological Matrix Spiking

The preparation of calibration curves in biological matrices requires reference standards that do not induce solvent-based precipitation. Drospirenone is highly lipophilic and requires significant organic co-solvents for dissolution[1]. In contrast, Drospirenone Acid Sodium Salt exhibits excellent aqueous solubility, allowing for direct dissolution in physiological buffers and plasma . This eliminates matrix shock and solvent-effect artifacts, ensuring highly reproducible standard curve preparation for sensitive bioanalytical assays.

Evidence DimensionAqueous buffer compatibility for standard curves
Target Compound DataRapid dissolution in aqueous physiological buffers without organic co-solvents
Comparator Or BaselineDrospirenone (Parent API) and Drospirenone Free Acid
Quantified DifferenceEliminates the need for high-percentage organic solvents, preventing matrix precipitation seen with the highly lipophilic parent drug
ConditionsPreparation of calibration standards in plasma or aqueous buffers

Streamlines laboratory workflows and reduces solvent-induced artifacts during the preparation of sensitive bioanalytical standard curves.

MR Binding Affinity
Reported
2.3× higher MR affinity vs aldosterone & progesterone
Supports sodium/water balance model interpretation
Rat kidney cytosol assay
Antiandrogenic Potency
Reported
5–10× higher antiandrogenic response reported
Supports androgen-dependent endpoint model review
In vivo rat seminal vesicle model
GR Selectivity Profile
Reported
Low GR binding for DRSP; considerable for progesterone
Supports reduced off-target glucocorticoid response context
Rat thymus cytosol assay
Acid Stability
Source review
Parent drug: ~50% isomerization at pH 1.0 (30 min)
Drives need for stable reference standard in analytical QC
Patent-based stability report

LC-MS/MS Bioanalytical Profiling for Clinical Pharmacokinetics

Because drospirenone is extensively metabolized via lactone ring opening, Drospirenone Acid Sodium Salt is the required reference standard for quantifying this primary inactive metabolite in human plasma and urine [1]. It is essential for Contract Research Organizations (CROs) validating clearance rates and mass balance in Phase I-III clinical trials of novel drospirenone-based contraceptives and hormone replacement therapies.

ICH-Compliant Stability-Indicating HPLC Methods

During the formulation and shelf-life testing of drospirenone tablets, the API is highly susceptible to alkaline hydrolysis . Quality control laboratories must procure this specific sodium salt standard to accurately identify, resolve, and quantify the lactone-opened degradation product, ensuring full compliance with regulatory stability and impurity guidelines.

Environmental Monitoring of Wastewater Transformation Products

Drospirenone is a frequently detected pharmaceutical in municipal wastewater. Environmental testing laboratories utilize Drospirenone Acid Sodium Salt as a definitive analytical standard to track the biological and chemical transformation of the parent drug into its primary lactone-hydrolysis product in activated sludge and surface waters [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Analytical Method Development & Validation (AMV)
Stability-indicating HPLC/UPLC method fit
System suitability, impurity profiling per ICH Q1A(R2)
QC Release & Stability Testing
Pharmacopeial traceability (USP/EP)
Batch-to-batch consistency, ANDA compliance
PK & Bioequivalence Study Support
Metabolite interference-free bioanalysis
Assay specificity in LC-MS/MS, parent drug quantification in research plasma matrices
Formulation Development & Pre-formulation
Soluble standard of degradation pathway endpoint
Dissolution calibration & exposure optimization research

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